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Desloratadine-d5 Hydrochloride

Cat. No.: B1162695
M. Wt: 352.31
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeled Compounds in Drug Discovery

Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug discovery and development. simsonpharma.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for routine use in laboratory settings and in certain clinical studies. metsol.comiris-biotech.de Their primary significance lies in their application as internal standards for quantitative bioanalysis using mass spectrometry (MS). iris-biotech.descioninstruments.com

The process of drug development requires a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.dechemicalsknowledgehub.com SIL compounds, which are chemically identical to the drug candidate but have a different mass, are ideal for these studies. simsonpharma.com When added to a biological sample (like blood or urine) at a known concentration, they co-elute with the non-labeled drug during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. aptochem.com However, due to their mass difference, they are detected as distinct entities. This allows researchers to accurately quantify the concentration of the drug in the sample by comparing its MS signal response to that of the known amount of the internal standard. clearsynth.com This method corrects for variability during sample preparation, injection, and ionization, thereby ensuring the precision and accuracy of the analytical data. scioninstruments.comtexilajournal.com

Role of Deuteration in Mechanistic Biological Studies

Deuteration, the replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D), is a specific type of stable isotope labeling with unique applications in mechanistic studies. ansto.gov.auxmu.edu.cn The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference in bond energy can lead to a slower rate of bond cleavage in enzymatic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). acs.org

Researchers leverage the DKIE to investigate the mechanisms of drug metabolism. ansto.gov.aursc.org By strategically placing deuterium atoms at sites on a drug molecule that are susceptible to metabolic modification by enzymes like the cytochrome P450 (CYP) family, scientists can slow down the metabolic process. acs.org Observing how this deuteration affects the formation of metabolites provides valuable insights into the drug's metabolic pathways and can help identify which specific sites on the molecule are most vulnerable to metabolism. informaticsjournals.co.in This understanding is crucial for designing new drug candidates with improved pharmacokinetic profiles, potentially leading to a longer half-life and reduced formation of toxic metabolites. acs.orgnih.gov

Overview of Desloratadine-d5 Hydrochloride as a Research Tool

This compound is the deuterium-labeled analogue of Desloratadine (B1670295) Hydrochloride. medchemexpress.com Its primary role in research is as an internal standard for the quantitative determination of Desloratadine in biological matrices. medchemexpress.compharmaffiliates.com Desloratadine is the major active metabolite of Loratadine and is itself an effective antihistamine. drugbank.comnih.gov Understanding its pharmacokinetic behavior is essential for research purposes.

In bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples to ensure accurate measurement of Desloratadine concentrations. aptochem.comtexilajournal.com Because it is nearly identical to Desloratadine, it accounts for any loss of analyte during sample extraction and compensates for fluctuations in instrument response (matrix effects), leading to highly reliable and robust data. scioninstruments.comclearsynth.com

Table 1: Properties of this compound

PropertyValue
Chemical Name 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo nih.govfda.govcyclohepta[1,2-b]pyridine-d5 Hydrochloride pharmaffiliates.com
Molecular Formula C₁₉H₁₅D₅Cl₂N₂ clearsynth.comlgcstandards.com
Molecular Weight 352.31 g/mol clearsynth.comlgcstandards.com
Isotope Type Deuterium (²H) medchemexpress.comlgcstandards.com
Application Internal standard for bioanalytical quantification, pharmaceutical research pharmaffiliates.compharmaffiliates.com

This table is interactive. Click on the headers to sort.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The use of this compound supports several key areas of academic and pharmaceutical research. The primary objective is to facilitate precise and accurate pharmacokinetic studies of Desloratadine. clearsynth.com

Key research inquiries addressed using this tool include:

Pharmacokinetic Profiling: Determining fundamental parameters such as the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC) of Desloratadine. drugbank.comfda.gov

Metabolism Studies: Investigating the metabolic pathway of Desloratadine, particularly its conversion to the major metabolite, 3-hydroxydesloratadine (B129375). nih.govwiley.com Studies have identified that this process involves N-glucuronidation by the enzyme UGT2B10, followed by hydroxylation by CYP2C8. nih.gov The use of a deuterated standard ensures accurate measurement of the parent drug as it is converted to its metabolites.

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Desloratadine to ensure they perform similarly.

Drug Interaction Studies: Assessing how co-administered drugs might affect the metabolism and pharmacokinetics of Desloratadine. wiley.com Research has explored Desloratadine's potential to inhibit certain metabolic enzymes, identifying it as a relatively selective inhibitor of UGT2B10. nih.gov

Table 2: Key Pharmacokinetic Parameters of Desloratadine in Healthy Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~3 hours drugbank.comfda.gov
Peak Plasma Concentration (Cmax) ~4 ng/mL drugbank.comfda.gov
Area Under the Curve (AUC) ~56.9 ng·hr/mL drugbank.comfda.gov
Plasma Protein Binding 82% to 87% drugbank.comfda.gov
Elimination Half-Life ~27 hours drugbank.comfda.gov
Major Metabolite 3-hydroxydesloratadine nih.govwiley.com

This table is interactive. Click on the headers to sort.

Properties

Molecular Formula

C₁₉H₁₅D₅Cl₂N₂

Molecular Weight

352.31

Synonyms

8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-d5 Hydrochloride;  Aerius-d5 Hydrochloride;  Allex-d5 Hydrochloride;  Azomyr-d5 Hydrochloride;  Clarinex-d5 Hydrochloride;  Descarboethoxyloratadine-d5 Hydrochloride;  NSC

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Desloratadine D5 Hydrochloride

Precursor Synthesis and Derivatization

The creation of Desloratadine-d5 Hydrochloride begins with the synthesis of the core molecular structure of Desloratadine (B1670295), which then undergoes targeted deuteration.

The non-deuterated core, Desloratadine, is the primary precursor for subsequent isotopic labeling. Desloratadine itself is the major active metabolite of Loratadine. medchemexpress.comnih.gov Consequently, many synthetic routes to Desloratadine start from Loratadine or its immediate precursors. The fundamental transformation involves the removal of the N-ethoxycarbonyl group from the piperidine (B6355638) ring of Loratadine. Several methods have been established to achieve this.

One common industrial method is the hydrolysis of Loratadine under harsh basic or acidic conditions. google.com

Base-catalyzed hydrolysis typically involves refluxing Loratadine with a strong base like sodium hydroxide (B78521) (NaOH) in an alcohol-water solvent system. google.comchemicalbook.com

Acid-catalyzed hydrolysis can be performed by heating Loratadine with concentrated mineral acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), which cleaves the urethane (B1682113) group to yield the corresponding di-salt of Desloratadine. google.com

Alternative routes that avoid direct hydrolysis of the final Loratadine molecule have also been developed. A patented method discloses a two-step process starting from a precursor, methyl-loratadine. This intermediate is first reacted with chloroethyl chloroformate, followed by a reflux reaction in methanol (B129727) to yield Desloratadine. google.com Another described synthesis involves the demethylation of 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidilydene)-5H-benzo medchemexpress.comcyclohepta[1,2-b]pyridine. This process proceeds through a 1-cyano-derivative which is then hydrolyzed to the final Desloratadine base. google.com

Starting MaterialKey ReagentsMethodReference
LoratadineSodium Hydroxide (NaOH), Ethanol/WaterBase-Catalyzed Hydrolysis google.comchemicalbook.com
LoratadineConcentrated Hydrochloric Acid (HCl)Acid-Catalyzed Hydrolysis google.com
Methyl-LoratadineChloroethyl Chloroformate, MethanolTwo-Step N-dealkylation/hydrolysis google.com
N-Methyl DesloratadineCyanogen Bromide, Hydrochloric AcidTwo-Step Demethylation-Hydrolysis google.com

The introduction of five deuterium (B1214612) atoms to form Desloratadine-d5 typically targets the four protons on the piperidine ring at positions adjacent to the nitrogen atom and the proton on the nitrogen atom itself. The primary strategies for achieving this isotopic labeling are:

Hydrogen-Deuterium (H-D) Exchange: This is the most direct approach, where the fully synthesized Desloratadine molecule is subjected to conditions that promote the exchange of specific hydrogen atoms with deuterium from a deuterium source. These exchanges can be catalyzed by acids, bases, or metals.

Catalytic Deuteration of Unsaturated Precursors: An alternative involves using a precursor molecule with an unsaturated bond (e.g., a double bond) within the piperidine ring. This precursor can then be catalytically reduced using deuterium gas (D2), which adds deuterium atoms across the double bond.

Synthesis from Deuterated Building Blocks: A more complex but highly specific method involves synthesizing a deuterated piperidine derivative first and then using this building block to construct the final Desloratadine molecule.

The choice of strategy depends on the desired labeling pattern, efficiency, and the cost of deuterated reagents. For Desloratadine-d5, H-D exchange on the final molecule is a common and efficient approach.

Deuteration Techniques and Reaction Mechanisms

Specific chemical reactions are employed to facilitate the selective replacement of hydrogen with deuterium on the Desloratadine core.

Transition-metal catalysts are highly effective for activating C-H bonds, enabling their cleavage and subsequent replacement with deuterium. snnu.edu.cn A documented method for deuterating Desloratadine derivatives involves a rhodium-catalyzed hydrogen-deuterium exchange.

This process utilizes a rhodium catalyst to activate the C-H bonds adjacent to the piperidine nitrogen. The mechanism is believed to involve the oxidative addition of the C-H bond to the metal center, followed by a transfer of deuterium from a deuterated solvent, such as heavy water (D₂O) or deuterated methanol (CD₃OD), and reductive elimination to release the deuterated product. The presence of a base is often required. Nickel and palladium are other catalysts known to be effective for hydrogen isotope exchange reactions on various organic molecules, including Loratadine. snnu.edu.cn

ParameterConditionReference
CatalystRhCl₃·3H₂O (Rhodium(III) chloride trihydrate)
Deuterium SourceD₂O (Heavy Water) or CD₃OD (Deuterated Methanol)
BaseK₂CO₃ (Potassium Carbonate)
Temperature80°C
Reaction Time24–48 hours

Base-catalyzed H-D exchange is an economical and efficient strategy for deuterium labeling. osti.gov The reaction relies on a base to remove a proton from a carbon atom, forming a carbanion. This intermediate then abstracts a deuteron (B1233211) from the deuterated solvent to form the C-D bond. For this to be effective, the C-H bond must be sufficiently acidic. In Desloratadine, the protons on the carbons alpha to the piperidine nitrogen are activated, making them susceptible to base-catalyzed exchange.

While strong bases like NaOH or KOH can be used, weaker bases such as potassium carbonate (K₂CO₃) are often preferred to improve selectivity and tolerate a wider range of functional groups. osti.gov The efficiency of the exchange can be influenced by the solvent, temperature, and choice of base. The use of a phase-transfer catalyst like 18-crown-6 (B118740) can enhance the effectiveness of a solid base like K₂CO₃ in an organic solvent system. osti.gov

Acid-catalyzed H-D exchange provides another route for deuteration. In this mechanism, the piperidine nitrogen of Desloratadine is first protonated (or deuterated) by a strong deuterated acid (e.g., D₂SO₄ in D₂O). This protonation increases the electron-withdrawing nature of the nitrogen atom, which can facilitate the formation of an enamine-like intermediate through the removal of an adjacent proton. The subsequent deuteration of this intermediate leads to the desired isotopically labeled product. The process is reversible, and driving the reaction to completion often requires a large excess of the deuterated acid or solvent. This method is generally harsher than base-catalyzed or metal-catalyzed techniques and may be less selective, but it remains a viable strategy for robust molecules.

Other Isotopic Labeling Methods

Beyond traditional synthetic routes that build the molecule from already deuterated precursors, several advanced methods for hydrogen isotope exchange (HIE) can be applied for the late-stage deuteration of complex molecules. These methods offer atom economy and can often be applied to the final drug molecule or a late-stage intermediate. nih.gov

Metal-Catalyzed HIE: Transition metal catalysts, including those based on iridium, rhodium, and ruthenium, are effective for HIE reactions. nih.govacs.org For N-heterocyclic compounds like Desloratadine, which contains a piperidine ring, rhodium-based catalysts have been shown to be efficient for C(sp²)–H deuteration under mild conditions (e.g., 1 bar of deuterium gas at room temperature to 80 °C). acs.org Some ruthenium catalysts can label positions α and β to a piperidine nitrogen with high isotopic enrichment. nih.gov These methods are attractive due to their potential for high selectivity and functional group tolerance. acs.org

Metal-Free Photochemical HIE: A metal-free approach utilizes photoexcitation of the aromatic substrate in a deuterated solvent like deuterated hexafluoroisopropanol (HFIP-d1). nih.gov This method leverages the enhanced basicity of the molecule in its excited state to achieve selective HIE at positions that may be inaccessible through ground-state chemistry. This technique bypasses the need for directing groups and can be highly effective for complex drug molecules. nih.gov

Organometallic Complexation Strategy: For piperidine rings, a common feature in pharmaceuticals, an organometallic approach offers a pathway for regio- and stereoselective deuteration. d-nb.info This involves complexing the pyridine (B92270) precursor with a metal like tungsten, followed by stepwise treatment with deuteride (B1239839) (D⁻) and deuteronium (D⁺) sources to introduce deuterium atoms at specific positions before decomplexation. d-nb.info While complex, this method provides a high degree of control over the isotopic substitution pattern. d-nb.info

Labeling MethodCatalyst/ReagentKey FeaturesPotential Application for Desloratadine
Metal-Catalyzed HIERhodium or Ruthenium complexesMild reaction conditions, good functional group tolerance, high isotopic enrichment at specific sites. nih.govacs.orgDeuteration of the pyridine or piperidine rings.
Metal-Free Photochemical HIEPhotoexcitation in HFIP-d1Selective deuteration of aromatic rings, bypasses need for directing groups. nih.govSelective deuteration of the benzo researchgate.netcyclohepta[1,2-b]pyridine core.
Organometallic ComplexationTungsten (W) complexRegio- and stereoselective deuteration of piperidine rings via a complexed intermediate. d-nb.infoControlled deuteration of the piperidine moiety.

Hydrochlorination Procedures for Desloratadine-d5

Once the deuterated free base, Desloratadine-d5, has been synthesized, it must be converted to its hydrochloride salt to enhance properties like solubility and stability for pharmaceutical use. nih.govacs.org The process is a standard acid-base reaction.

The hydrochlorination procedure typically involves dissolving the Desloratadine-d5 free base in a suitable organic solvent, such as dichloromethane, acetone, or ethanol. acs.orggoogle.com Anhydrous hydrochloric acid, either as a gas or as a solution in an inert solvent (e.g., HCl in diethyl ether or isopropanol), is then added to the solution. acs.org The pKa difference between the basic nitrogen on the piperidine ring of Desloratadine and the strong acid (HCl) ensures that proton transfer and salt formation occur readily. nih.gov

The resulting this compound salt, being less soluble in the organic solvent, precipitates out of the solution upon formation or cooling. The crystalline solid can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. google.com For example, a known method for the non-deuterated compound involves reacting it with concentrated hydrochloric acid at elevated temperatures, followed by evaporation and crystallization from acetone. google.com

Isotopic Purity Assessment in Deuterated Analogs Synthesis

Ensuring the isotopic purity of this compound is paramount, as the presence of significant amounts of under- or over-deuterated species can compromise its utility as an internal standard. researchgate.net The goal is to confirm the high enrichment of the d5 species and quantify the distribution of other isotopologues (d0, d1, d2, d3, d4, etc.). acs.org The primary analytical techniques for this assessment are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the definitive tool for determining isotopic enrichment. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the ion clusters for the labeled compound and its non-labeled counterpart can be measured. nih.gov A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different levels of enrichment. nih.govresearchgate.net This allows for the precise calculation of the percentage of the desired d5 isotopologue and other minor isotopic impurities. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the positions of deuterium incorporation by observing the disappearance or reduction of proton signals at specific sites. For Desloratadine-d5, the signals corresponding to the five deuterated positions on the piperidine and pyridine rings would be absent or significantly diminished. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals, confirming their presence and chemical environment. Furthermore, NMR analysis confirms the structural integrity of the molecule, ensuring no unintended structural changes occurred during the labeling process. rsc.org

Analytical TechniqueInformation Provided
LC-MS/HR-MS Determines isotopic enrichment (% d5). Quantifies distribution of isotopologues (d0-d4, d6+). Confirms molecular weight shift. acs.orgrsc.org
¹H NMR Confirms location of deuterium labels by disappearance of proton signals. Verifies overall molecular structure. rsc.org
²H NMR Directly detects deuterium nuclei, confirming their presence and location.
¹³C NMR Confirms the carbon skeleton and can show splitting patterns indicative of adjacent deuterium atoms.

Advanced Analytical Techniques for Characterization and Quantification of Desloratadine D5 Hydrochloride

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a cornerstone technique for the analysis of Desloratadine-d5, offering unparalleled sensitivity and selectivity. nih.gov When coupled with liquid chromatography (LC), it provides a robust platform for quantifying the analyte in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Desloratadine (B1670295) and its deuterated internal standard, Desloratadine-d5. nih.govresearchgate.net This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry, making it ideal for bioanalytical applications such as pharmacokinetic studies. nih.govdoaj.org

The development of a robust bioanalytical method is essential for accurate quantification. In the context of analyzing Desloratadine from biological samples like human plasma, Desloratadine-d5 is widely used as an internal standard. nih.govnih.gov The process involves several key stages, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

Method validation is performed according to regulatory guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.govnih.gov Validated methods demonstrate a linear relationship over a specific concentration range, for example, from 5.0 to 5000.0 pg/mL nih.gov or 40.1 to 8005.0 pg/mL researchgate.net, with correlation coefficients (r²) consistently exceeding 0.99. nih.govresearchgate.net Accuracy and precision are assessed at multiple quality control (QC) levels, with intra- and inter-day precision values typically required to be within acceptable limits (e.g., <6.5%). nih.govresearchgate.net

Effective chromatographic separation is crucial to resolve Desloratadine-d5 from endogenous matrix components and potential isomers, thereby minimizing ion suppression and ensuring accurate quantification. bris.ac.uk Optimization involves the careful selection of the stationary phase (column), mobile phase composition, flow rate, and column temperature. nih.govmostwiedzy.pl

Reversed-phase high-performance liquid chromatography (HPLC) is the standard approach. C18 and C8 columns are frequently employed for the separation of Desloratadine and Desloratadine-d5. nih.govresearchgate.netresearchgate.net For example, an Xbridge C18 column (50 mm × 4.6 mm, 5 µm) has been successfully used. nih.govresearchgate.netdoaj.org Another method utilized a Hypurity Advance C8 column (50 × 4.6 mm, 5-μm). nih.gov

The mobile phase composition, a mixture of an aqueous solution and an organic solvent, is fine-tuned to achieve optimal peak shape and retention time. mostwiedzy.plnih.gov Common organic modifiers include acetonitrile (B52724) and methanol (B129727), while the aqueous phase often contains additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency. nih.govnih.govresearchgate.net An isocratic mobile phase of 10 mM ammonium formate and methanol (20:80, v/v) at a flow rate of 0.7 mL/min has been shown to provide good separation and peak shape for both Desloratadine and Desloratadine-d5. nih.govdoaj.org Another method employed a mobile phase consisting of acetonitrile and 5mM ammonium formate (pH 4.3) in a 60:40 v/v ratio. researchgate.net The short run times achieved with these optimized methods, often under 5-7 minutes, allow for high-throughput analysis. nih.govresearchgate.net

Interactive Data Table: Chromatographic Conditions for Desloratadine-d5 Analysis

ParameterCondition 1Condition 2Condition 3
Column Xbridge C18 (50 mm×4.6 mm, 5 µm) nih.govresearchgate.netdoaj.orgHypurity Advance (50 × 4.6 mm, 5-μm) nih.govBDS Hypersil C8 (100 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase 10 mM Ammonium Formate: Methanol (20:80, v/v) nih.govdoaj.orgSolution A (ACN:MeOH, 40:60) & Solution B (MeOH:H₂O, 90:10) in 90:10 ratio nih.govAcetonitrile: 5mM Ammonium Formate (pH 4.3) (60:40, v/v) researchgate.net
Flow Rate 0.7 mL/min nih.govdoaj.org1.0 mL/min nih.gov0.8 mL/min researchgate.net
Run Time Not specified5 min nih.gov6.5 min researchgate.net
Retention Time Not specified0.52 min nih.govNot specified

Electrospray ionization (ESI) is the most common ionization technique for the analysis of Desloratadine and Desloratadine-d5, typically operated in the positive ion mode. nih.govnih.gov ESI facilitates the transfer of the analytes from the liquid phase to the gas phase as protonated molecules [M+H]⁺. nih.gov

Tandem mass spectrometry is performed using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. nih.govchemrxiv.orgmdpi.com This highly selective technique involves monitoring a specific precursor-to-product ion transition. For Desloratadine-d5, the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored by the third quadrupole. nih.gov

The most commonly monitored MRM transition for Desloratadine-d5 is m/z 316.2 → 264.3. nih.govresearchgate.net The precursor ion at m/z 316.2 corresponds to the protonated molecule of Desloratadine-d5, which is 5 Daltons heavier than that of unlabeled Desloratadine (m/z 311.2). The product ion at m/z 264.3 results from the characteristic fragmentation of the precursor ion. nih.govnih.gov Monitoring this specific transition provides excellent selectivity and minimizes interference from other compounds in the sample. nih.gov

Interactive Data Table: Mass Spectrometry Parameters for Desloratadine-d5

ParameterDesloratadine (Analyte)Desloratadine-d5 (Internal Standard)
Ionization Mode Positive ESI nih.govnih.govPositive ESI nih.govnih.gov
Precursor Ion (m/z) 311.2 nih.govresearchgate.netdoaj.org / 311.03 nih.gov316.2 nih.govdoaj.orgresearchgate.net / 316.02 nih.gov
Product Ion (m/z) 259.2 nih.govdoaj.orgresearchgate.net / 259.10 nih.gov264.3 nih.govresearchgate.net / 264.20 nih.gov
MRM Transition m/z 311.2 → 259.2 nih.govdoaj.orgresearchgate.netm/z 316.2 → 264.3 nih.govresearchgate.net

The matrix effect is a phenomenon where components of a biological sample co-eluting with the analyte of interest can either suppress or enhance its ionization, leading to inaccurate quantification. nih.govnih.gov Managing this effect is a critical aspect of method development in LC-MS/MS. nih.govresearchgate.net

Desloratadine-d5 is an ideal internal standard for mitigating matrix effects because, as a stable isotope-labeled analogue, it has nearly identical chromatographic retention time and ionization efficiency to the unlabeled Desloratadine. bris.ac.uk This means that any ion suppression or enhancement experienced by Desloratadine will be mirrored by Desloratadine-d5. bris.ac.uk By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized. nih.gov

Studies have shown that while matrix effects can be significant, the use of Desloratadine-d5 allows for the development of rugged methods. nih.gov In one study, the matrix effect was initially high but was significantly reduced by method optimization, with the coefficient of variation (%CV) of the matrix effect at low and high QC levels being 2.0% and 0.9%, respectively, after normalization. nih.gov Another report determined the degree of matrix effect (ion-suppression) for Desloratadine to be only 0.5% when using Desloratadine-d5 as the internal standard. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of unknown compounds, such as metabolites and degradation products. nih.govresearchgate.net Unlike triple quadrupole instruments that measure nominal mass, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This accuracy allows for the determination of the elemental composition of an ion. researchgate.net

While Desloratadine-d5 is primarily used as an internal standard, HRMS could be employed to investigate its own metabolic fate or identify potential degradation products formed during sample storage or processing. The analytical strategy would involve screening samples for compounds that exhibit the characteristic mass shift associated with the five deuterium (B1214612) atoms and the fragmentation patterns related to the Desloratadine core structure.

For example, if Desloratadine undergoes hydroxylation to form 3-hydroxydesloratadine (B129375), its deuterated counterpart, Desloratadine-d5, would be expected to form a hydroxylated metabolite that is 5 Daltons heavier. nih.govamazonaws.com HRMS analysis would search for the accurate mass of this putative metabolite. By comparing the fragmentation spectra (MS/MS) of the suspected metabolite with that of the parent Desloratadine-d5, the site of modification could be pinpointed, confirming the structure. turkjps.org This approach is invaluable for comprehensive metabolic profiling and for stability studies, ensuring that the internal standard itself does not undergo transformations that could compromise the integrity of the quantitative assay. turkjps.org

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for the precise determination of the isotopic abundance of elements in a sample. While specific IRMS studies on Desloratadine-d5 Hydrochloride are not extensively documented in publicly available literature, the principles of IRMS are broadly applicable to deuterated pharmaceutical standards.

The fundamental principle of IRMS involves the conversion of the analyte into a simple gas (e.g., H₂ for hydrogen isotope analysis), followed by ionization and separation of the isotopic species in a magnetic sector mass analyzer. The detector system simultaneously measures the ion beams of the different isotopes, allowing for a highly precise ratio determination.

For this compound, the analysis would focus on determining the ratio of deuterium (²H or D) to hydrogen (¹H). This measurement is crucial for confirming the degree of deuteration and ensuring the isotopic enrichment meets the required specifications for its use as an internal standard. A high isotopic purity is essential to minimize signal overlap with the non-labeled analyte in mass spectrometric assays.

Table 1: Theoretical Isotopic Abundance Data for Desloratadine-d5

ParameterValue
Nominal Mass315.2 m/z
Average Mass315.84 g/mol
Monoisotopic Mass315.1551 Da
Isotopic Purity (Target)>98%

Note: This table represents theoretical values and typical targets for a deuterated standard. Actual batch-specific data would be determined experimentally.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including isotopically labeled compounds. Both ¹H NMR and ²H NMR (Deuterium NMR) are employed to confirm the precise location of the deuterium labels and to assess the isotopic purity of this compound.

In the ¹H NMR spectrum of a highly deuterated compound like Desloratadine-d5, the signals corresponding to the positions where deuterium has been substituted will be significantly diminished or absent. The integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the extent of deuteration.

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. The absence of signals at other positions confirms the specific labeling pattern. The integration of the signals in the ²H NMR spectrum can be used to determine the relative isotopic abundance at each labeled site.

Table 2: Expected NMR Chemical Shifts for Desloratadine

ProtonExpected ¹H Chemical Shift (ppm)Corresponding ²H Signal
Aromatic Protons7.0 - 7.4Expected if deuterated
Piperidine (B6355638) Protons2.4 - 3.5Expected if deuterated
Methylene Protons2.7 - 3.3Expected if deuterated

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The table is based on typical values for the parent compound, Desloratadine. In Desloratadine-d5, the signals for the deuterated positions would be observed in the ²H NMR spectrum.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint of a compound. These methods are used to confirm the functional groups present in this compound and to detect any structural changes resulting from the isotopic labeling.

The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding bonds. Specifically, C-D stretching and bending vibrations will appear at lower wavenumbers compared to their C-H counterparts due to the increased reduced mass of the C-D bond. This isotopic shift provides direct evidence of successful deuteration.

For Desloratadine, characteristic IR absorption bands include those for aromatic C-H stretching, C=C and C=N stretching, and C-Cl stretching. In the spectrum of this compound, the appearance of new bands at lower frequencies, attributable to C-D vibrations, and the diminished intensity of the corresponding C-H bands would be key indicators of deuteration.

Table 3: Key Vibrational Modes for Desloratadine and Expected Shifts for Desloratadine-d5

Vibrational ModeDesloratadine Wavenumber (cm⁻¹)Expected Desloratadine-d5 Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3050~2250 (C-D Stretch)
Aliphatic C-H Stretch~2850-2950~2100-2200 (C-D Stretch)
C=C Aromatic Stretch~1600~1600
C-Cl Stretch~760~760

Note: The expected wavenumbers for Desloratadine-d5 are approximate and based on the theoretical isotopic shift.

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the chemical purity of this compound, separating it from any non-labeled material, and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed.

The chromatographic behavior of this compound is expected to be nearly identical to that of its non-labeled counterpart, Desloratadine. Therefore, established HPLC methods for Desloratadine can be readily adapted. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).

Method validation according to ICH guidelines is crucial and would include assessments of linearity, precision, accuracy, specificity, and robustness. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method Parameters for Desloratadine Purity Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Methanol:0.05M Phosphate Buffer (pH 3.0)
Flow Rate1.0 mL/min
DetectionUV at 242 nm
Injection Volume10 µL
Retention Time~5-7 minutes

Note: These are representative parameters; specific conditions may vary based on the exact column and instrumentation used.

While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, Gas Chromatography (GC) coupled with a mass spectrometer (MS) is a valuable tool for the identification and quantification of any volatile degradation products or residual solvents that may be present in the bulk drug substance. rjptonline.org

Forced degradation studies, involving exposure of the compound to stress conditions such as heat, light, acid, and base, can be performed to identify potential degradation pathways. rjptonline.org The volatile products generated during these studies can be analyzed by headspace GC-MS. This information is critical for understanding the stability of the compound and for setting appropriate specifications for volatile impurities.

Table 5: Potential Volatile Degradation Products of Desloratadine

Degradation ConditionPotential Volatile Products
Oxidative StressVarious oxidation byproducts
Thermal StressThermally induced fragmentation products

Note: The specific degradation products would need to be identified through experimental studies.

Method Validation Parameters and Performance Metrics

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the quantification of this compound in various research matrices. This process involves the evaluation of several key performance parameters to demonstrate that the method is suitable for its intended purpose.

Linearity and Calibration Range Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the analysis of deuterated desloratadine, a linear relationship is typically established by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations. Different studies have reported various linear ranges depending on the analytical technique and matrix. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desloratadine in human plasma, using Desloratadine-d5 as an internal standard, demonstrated good linear regression over a range of 5 to 1000 pg/mL with a correlation coefficient (r²) of ≥ 0.9997. researchgate.net Another study reported a linearity range of 8-24 µg/ml with a correlation coefficient of 0.9975 for desloratadine analysis by RP-HPLC. rjptonline.orgresearchgate.net

ParameterReported ValueAnalytical TechniqueReference
Linearity Range5 - 1000 pg/mLLC-MS/MS researchgate.net
Correlation Coefficient (r²)≥ 0.9997LC-MS/MS researchgate.net
Linearity Range8 - 24 µg/mLRP-HPLC rjptonline.orgresearchgate.net
Correlation Coefficient (r²)0.9975RP-HPLC rjptonline.orgresearchgate.net
Table 1: Linearity and Calibration Range Data for Desloratadine Analysis.

Precision and Accuracy Determination

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (% RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the percentage of recovery.

For this compound, precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). In one study, the intra-run precision for desloratadine was found to be between 0.17% and 1.34%, while the inter-run precision ranged from 0.17% to 1.66%. researchgate.net Another study reported intra- and inter-day precisions of no more than 10.8%. researchgate.net

The accuracy of the method is determined by recovery studies. The intra-run accuracy for desloratadine has been reported to be between 99.91% and 109.07%, with inter-run accuracy ranging from 99.8% to 101.54%. researchgate.net

ParameterLevelReported Value (% RSD)Reference
PrecisionIntra-day0.17 - 1.34 researchgate.net
Inter-day0.17 - 1.66 researchgate.net
AccuracyIntra-day99.91 - 109.07% researchgate.net
Inter-day99.8 - 101.54% researchgate.net
Table 2: Precision and Accuracy Data for Desloratadine Analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, these limits are crucial for determining the sensitivity of the analytical method. In a study using differential pulse voltammetry, the LOD and LOQ for desloratadine were found to be 0.769 nM and 2.56 nM, respectively. researchgate.net Another LC-MS/MS method reported a lower limit of quantification (LLOQ) of 1.00 ng/mL. researchgate.net A particularly sensitive method established an LOQ of 5 pg/mL for desloratadine in human plasma. researchgate.net

ParameterReported ValueAnalytical TechniqueReference
LOD0.769 nMDifferential Pulse Voltammetry researchgate.net
LOQ2.56 nMDifferential Pulse Voltammetry researchgate.net
LLOQ1.00 ng/mLLC-MS/MS researchgate.net
LOQ5 pg/mLLC-MS/MS researchgate.net
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) Data for Desloratadine Analysis.

Specificity and Selectivity Evaluation

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components.

In the context of this compound analysis, specificity and selectivity are demonstrated by the absence of interfering peaks at the retention time of the analyte and the internal standard in blank matrix samples. Chromatographic methods, particularly LC-MS/MS, offer high selectivity due to the unique mass transitions monitored for the analyte and its deuterated internal standard. nih.gov For instance, the mass transitions for desloratadine and Desloratadine-d5 are monitored to ensure that there is no interference from endogenous plasma components. nih.gov

Stability Investigations of Desloratadine-d5 in Research Matrices

Stability studies are conducted to evaluate the stability of the analyte in a given matrix under specific conditions for specific time intervals. For this compound, this involves assessing its stability under various storage and handling conditions.

Stability is typically evaluated through freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. Studies have shown that desloratadine is stable throughout three freeze-thaw cycles and for the duration of bench-top stability tests. nih.gov However, it has been found to degrade under oxidative and thermal stress conditions, while remaining stable under acidic, basic, hydrolytic, and photolytic conditions. nih.govnih.gov

Stability ConditionOutcomeReference
Freeze-Thaw CyclesStable nih.gov
Bench-Top StabilityStable nih.gov
Oxidative StressSignificant degradation nih.gov
Thermal StressSignificant degradation nih.gov
Acidic/Basic/Hydrolytic/Photolytic StressStable nih.gov
Table 4: Stability of Desloratadine under Various Conditions.

Extraction Efficiency and Recovery Optimization (e.g., Liquid-Liquid Extraction (LLE))

Extraction efficiency refers to the effectiveness of the extraction method in isolating the analyte from the sample matrix. Recovery is the percentage of the true concentration of a substance that is recovered during the analytical procedure. Liquid-liquid extraction (LLE) is a commonly employed technique for the extraction of desloratadine and its deuterated internal standard from biological matrices.

CompoundMean Recovery (%)Extraction MethodReference
Desloratadine74.6LLE nih.gov
Desloratadine-d572.9LLE nih.gov
Desloratadine90.3LLE nih.gov
Desloratadine-d592.5LLE nih.gov
Table 5: Extraction Recovery Data for Desloratadine and Desloratadine-d5.

Preclinical Pharmacokinetic Investigations Utilizing Desloratadine D5 Hydrochloride

Application of Stable Isotope Internal Standards in Preclinical Bioanalytical Studies

The use of stable isotope-labeled internal standards (SIL-IS), such as Desloratadine-d5 hydrochloride, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). kcasbio.comcrimsonpublishers.com This approach is fundamental for ensuring the accuracy, precision, and robustness of bioanalytical methods. researchgate.net

Desloratadine-d5 is an ideal internal standard for the quantification of desloratadine (B1670295) for several reasons. As a SIL-IS, it shares nearly identical physicochemical properties with the unlabeled analyte, desloratadine. scispace.com This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic separation. researchgate.netscispace.com

Key advantages include:

Correction for Matrix Effects: Biological matrices like plasma and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because Desloratadine-d5 co-elutes with desloratadine and has similar ionization efficiency, it effectively compensates for any signal suppression or enhancement, leading to more accurate quantification. crimsonpublishers.com

Compensation for Variability: It accounts for procedural variations during sample handling, such as extraction recovery, dilution errors, and injection volume inconsistencies. kcasbio.comresearchgate.net

Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of the analytical method by minimizing errors that can arise during the analytical workflow. crimsonpublishers.comresearchgate.net

While deuterated standards are highly effective, it is important to note that in some cases, extensive deuterium (B1214612) labeling can lead to slight chromatographic separation from the unlabeled compound or potential deuterium/hydrogen exchange. kcasbio.com However, Desloratadine-d5, with five deuterium atoms, is commonly used successfully as an internal standard in LC-MS/MS methods. nih.govresearchgate.netresearchgate.net

The quantification of desloratadine in animal biological matrices such as plasma and tissue homogenates is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). thieme-connect.comnih.govtandfonline.com This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of the drug and its metabolites. tandfonline.com

A typical bioanalytical method involves the following steps:

Sample Preparation: Plasma or tissue homogenate samples are first treated to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov this compound, as the internal standard, is added to the samples at a known concentration before the extraction process. kcasbio.com

Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system. A C8 or C18 analytical column is often used to separate desloratadine and its metabolites from other components in the sample. thieme-connect.comnih.gov

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in the positive ion mode. thieme-connect.comgoogle.com The instrument is set to monitor specific precursor-to-product ion transitions for both desloratadine and Desloratadine-d5 in what is known as Multiple Reaction Monitoring (MRM) mode. researchgate.net For instance, the transition for desloratadine might be m/z 311.2 → 259.2, while for Desloratadine-d5 it would be m/z 316.2 → 264.3. researchgate.netxjtu.edu.cn

The concentration of desloratadine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix. thieme-connect.com

Table 1: Example of LC-MS/MS Parameters for Desloratadine Quantification

ParameterCondition
Chromatography System HPLC or UPLC
Analytical Column C18 or C8, various dimensions
Mobile Phase Acetonitrile (B52724) and Ammonium (B1175870) Formate (B1220265)/Formic Acid in Water
Flow Rate 0.2 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Desloratadine) e.g., m/z 311.2 → 259.2
MRM Transition (Desloratadine-d5) e.g., m/z 316.2 → 264.3

Pharmacokinetic Parameter Determination in Preclinical Models

Pharmacokinetic studies in preclinical animal models such as mice, rats, and monkeys are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. europa.eufda.gov

Following oral administration, desloratadine is generally well-absorbed in animal models. fda.gov However, its bioavailability can vary between species and even between sexes within a species. europa.eu

Rats: The absolute oral bioavailability of desloratadine is approximately 95% in female rats but only about 50% in male rats. europa.eu The time to reach maximum plasma concentration (Tmax) in rats ranges from 1.5 to 12 hours. fda.gov

Monkeys: In cynomolgus monkeys, the absolute bioavailability is around 50%. europa.eu The Tmax is typically observed at about 3 hours. europa.eu

Mice: The Tmax in mice is approximately 2 hours. europa.eu

Studies have shown that exposure to desloratadine (as measured by Cmax and AUC) is significantly higher when administered directly compared to an equimolar dose of its parent drug, loratadine. europa.eu

Table 2: Key Pharmacokinetic Parameters of Desloratadine in Preclinical Models

SpeciesBioavailability (%)Tmax (hours)Elimination Half-life (hours)
Rat 45-94 fda.gov1.5-12 fda.gov2-5 fda.gov
Monkey 47-57 fda.gov~3 europa.eu8-11.3 fda.gov
Mouse N/A~2 europa.eu2-5 fda.gov

Tissue distribution studies reveal where the drug travels in the body. In rats, desloratadine has been found to be widely distributed into various tissues. fda.govnih.gov Following oral administration, the highest concentrations are typically found in the liver, adrenal glands, pituitary gland, lungs, spleen, and thyroid. fda.govnih.gov This extensive distribution is indicated by tissue-to-plasma concentration ratios greater than one, especially in the liver and bowel. europa.eu

Plasma protein binding of desloratadine varies across species, with binding reported to be approximately 90.5% in rats, 85.8% in monkeys, and 94.4% in mice. fda.gov Radiotracer studies in rats have also shown that desloratadine can cross the placental barrier. fda.gov

A study in rats that received a single oral dose of desloratadine found that the drug and its metabolites were widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. thieme-connect.com

Mass balance studies are conducted to account for the total administered dose of a drug and to identify the primary routes of its elimination from the body. In preclinical species like mice, rats, and monkeys, desloratadine is extensively metabolized. fda.gov

In a human mass balance study, which can provide context for preclinical findings, approximately 87% of a radiolabeled C14-desloratadine dose was recovered, with the metabolic products being equally distributed between urine and feces. hres.cawikidoc.org In laboratory animals, a small percentage of the administered dose is excreted as unchanged desloratadine in the urine (0.7% to 5%) and feces (2% to 15%). europa.eu This indicates that the majority of the drug is cleared from the plasma through metabolism. europa.eu

Studies in humanized-liver mice have shown that the major excretion pathways are urinary 3-hydroxydesloratadine (B129375) O-glucuronide and fecal desloratadine, 3-hydroxydesloratadine, and 5-hydroxydesloratadine. nih.gov This pattern is reasonably similar to what has been reported in humans, highlighting the utility of such models in predicting human metabolism and excretion. nih.gov In contrast, 5- and 6-hydroxydesloratadine are the predominant metabolites found in the feces and urine of control mice. nih.govresearchgate.net

Isotope Effects on Pharmacokinetic Parameters (If Applicable to Deuteration Site)

Kinetic Isotope Effects (KIE) on Drug Disposition

No studies were found that have measured a kinetic isotope effect for Desloratadine-d5 or assessed its impact on the drug's disposition (absorption, distribution, metabolism, and excretion). The primary metabolism of the non-deuterated Desloratadine to its major active metabolite, 3-hydroxydesloratadine, is a complex, multi-step process. It requires an initial N-glucuronidation reaction catalyzed by the enzyme UGT2B10, followed by a 3-hydroxylation step mediated by the enzyme CYP2C8. nih.govportico.orgnih.gov For a significant KIE to alter the disposition of Desloratadine-d5, the deuteration would need to be at a position that is critical to one of these rate-limiting enzymatic steps. Without experimental data comparing the pharmacokinetics of Desloratadine and Desloratadine-d5, any discussion on KIE remains purely theoretical.

Impact of Deuteration on Enzyme Activity and Substrate Binding

There is no available information regarding the impact of the d5-deuteration of Desloratadine on the activity of the key metabolizing enzymes, UGT2B10 and CYP2C8, or on its binding affinity to these enzymes. While non-deuterated Desloratadine is known to be a potent competitive inhibitor of UGT2B10, it is a very weak inhibitor of CYP2C8. nih.govnih.govnih.gov Research into how deuteration at the piperidinylidene ring—the site of the five deuterium atoms in Desloratadine-d5—might alter these interactions has not been published. Such studies would be necessary to determine if the deuteration affects substrate binding, enzyme inhibition, or leads to "metabolic switching," where the molecule is metabolized through alternative pathways. google.comgoogle.com

Metabolic Pathway Elucidation Studies with Desloratadine D5 Hydrochloride

Identification and Characterization of Desloratadine (B1670295) Metabolites in Preclinical Models

Preclinical animal models are essential for identifying the metabolic pathways of a new chemical entity before human studies. In the case of desloratadine, studies in various species, including rats and specialized humanized-liver mice, have been conducted to characterize its metabolites.

Investigations using rat liver microsomes identified five primary metabolites, including three hydroxylated metabolites, one N-oxide, and an uncommon aromatized N-oxide nih.gov. However, significant species-dependent differences in metabolic profiles were observed nih.gov. A key breakthrough in modeling human metabolism came from the use of chimeric TK-NOG mice transplanted with human hepatocytes nih.gov. These "humanized-liver mice" were able to reproduce the human-specific metabolic profile of desloratadine, notably the formation of 3-hydroxydesloratadine (B129375) and its subsequent O-glucuronide conjugate, which are major metabolites in humans nih.govresearchgate.net. In contrast, standard control mice predominantly formed 5- and 6-hydroxydesloratadine nih.gov. This highlights the utility of humanized models in accurately predicting human metabolic pathways.

The use of stable isotope-labeled compounds, such as Desloratadine-d5, is a powerful tool in drug metabolism research medchemexpress.com. Deuterium (B1214612) labeling serves multiple purposes in the identification and quantification of metabolites.

Metabolite Profiling: Co-administration of a 1:1 mixture of the unlabeled drug and its deuterated analog can help distinguish drug-related metabolites from endogenous matrix components in mass spectrometry (MS) analysis. The resulting unique isotopic pattern, a "doublet" of peaks separated by the number of deuterium atoms, clearly flags metabolites.

Structural Elucidation: Online hydrogen/deuterium (H/D) exchange combined with high-resolution mass spectrometry is a sophisticated technique used to provide structural evidence nih.gov. This method helps differentiate between isomers, such as hydroxylated metabolites and N-oxides, by determining the number of exchangeable protons in the molecule nih.govresearchgate.net.

Quantitative Analysis: Deuterated compounds are widely used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. Because deuterated standards like [²H₄]desloratadine have nearly identical chemical and physical properties to the analyte, they can correct for variations in sample preparation and instrument response, ensuring highly accurate and precise quantification of the drug and its metabolites in biological matrices like plasma nih.gov. The incorporation of stable heavy isotopes has become a crucial part of the drug development process for quantitative analysis medchemexpress.com.

The biotransformation of desloratadine is characterized by two principal metabolic pathways: hydroxylation and glucuronidation. For many years, the specific enzymes responsible for producing the major active human metabolite, 3-hydroxydesloratadine, remained elusive because no standard in vitro system could generate it researchgate.netnih.gov.

Subsequent research revealed a multi-step pathway for the formation of 3-hydroxydesloratadine. This process involves a sequential reaction beginning with N-glucuronidation of desloratadine itself, followed by hydroxylation at the 3-position, and finally a deconjugation event nih.govresearchgate.net.

Hydroxylation: This is a Phase I metabolic reaction that introduces a hydroxyl (-OH) group into the drug molecule. For desloratadine, hydroxylation can occur at several positions, leading to metabolites such as 3-hydroxydesloratadine, 5-hydroxydesloratadine, and 6-hydroxydesloratadine researchgate.net. In humans, 3-hydroxydesloratadine is the most significant hydroxylated metabolite researchgate.net.

Glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid moiety is attached to the drug or its metabolites, rendering them more water-soluble and easier to excrete mdpi.com. Desloratadine undergoes both N-glucuronidation (on the piperidine (B6355638) ring nitrogen) and, after hydroxylation, O-glucuronidation (on the newly formed hydroxyl group) nih.govnih.gov. The initial N-glucuronidation is now understood to be an obligatory prerequisite for the formation of 3-hydroxydesloratadine nih.govku.edu.

In Vitro Metabolic Studies

In vitro systems are indispensable for mechanistic studies of drug metabolism, allowing researchers to investigate specific enzymes and pathways in a controlled environment.

Various in vitro tools have been employed to unravel the complexities of desloratadine metabolism, with each system offering unique advantages.

Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes from the endoplasmic reticulum, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes researchgate.net. Initially, HLMs failed to produce 3-hydroxydesloratadine researchgate.net. The mystery was solved when it was discovered that the reaction required fortification with cofactors for both CYP enzymes (NADPH) and UGT enzymes (UDP-glucuronic acid) simultaneously researchgate.netnih.govresearchgate.net.

Cryopreserved Human Hepatocytes (CHHs): As intact cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, more closely mimicking the in vivo environment ku.edu. CHHs were the first in vitro system demonstrated to successfully form 3-hydroxydesloratadine and its O-glucuronide without special cofactor supplementation, providing a critical breakthrough in understanding this pathway researchgate.netnih.gov.

Recombinant Enzymes: These are individual human drug-metabolizing enzymes (e.g., a specific CYP or UGT isoform) expressed in a cellular system. They are used to definitively identify which specific enzyme is responsible for a particular metabolic reaction nih.govresearchgate.net. Studies with recombinant enzymes were crucial in identifying the specific UGT and CYP isoforms involved in the sequential metabolism of desloratadine nih.govku.edu.

While desloratadine is a metabolite of loratadine, its own metabolism is also mediated by CYP enzymes. The formation of desloratadine from its parent drug, loratadine, is catalyzed primarily by CYP3A4 and CYP2D6 nih.govresearchgate.net.

The key discovery in desloratadine metabolism was the identification of the enzyme responsible for its major hydroxylation pathway. Mechanistic studies using cryopreserved human hepatocytes, chemical inhibitors, and recombinant enzymes definitively identified CYP2C8 as the enzyme that catalyzes the formation of 3-hydroxydesloratadine from the N-glucuronide conjugate of desloratadine researchgate.netnih.govku.edu. Inhibition studies in human hepatocytes showed that potent and selective inhibitors of CYP2C8, such as gemfibrozil (B1671426) glucuronide, caused extensive inhibition of 3-hydroxydesloratadine formation researchgate.netnih.gov.

Table 1: Cytochrome P450 (CYP) Isoforms and Their Role in Desloratadine-Related Metabolism
EnzymeMetabolic ReactionSubstrateReference
CYP2C83-HydroxylationDesloratadine-N-glucuronide researchgate.netnih.gov
CYP3A4Descarboethoxylation (Metabolism of parent drug)Loratadine nih.gov
CYP2D6Descarboethoxylation (Metabolism of parent drug)Loratadine nih.gov
CYP2C19Formation of various hydroxylated metabolitesLoratadine/Desloratadine researchgate.net

The role of UGT enzymes is central to the primary metabolic pathway of desloratadine in humans. It was discovered that the formation of 3-hydroxydesloratadine is dependent on an initial glucuronidation step nih.gov.

Studies using recombinant UGT enzymes identified UGT2B10 as the specific isoform responsible for catalyzing the N-glucuronidation of desloratadine researchgate.netnih.govnih.gov. This reaction is an obligatory prerequisite; only the resulting desloratadine-N-glucuronide can act as a substrate for CYP2C8 to form 3-hydroxydesloratadine nih.govku.edu. This finding explained why earlier in vitro studies using systems that favored CYP activity but not UGT activity failed to observe this metabolite. Further studies have also characterized desloratadine as a potent and relatively selective in vitro inhibitor of the UGT2B10 enzyme nih.gov.

Table 2: Inhibition of 3-Hydroxydesloratadine Formation by Enzyme Inhibitors
InhibitorTarget EnzymeSystemInhibition (%)Reference
Gemfibrozil glucuronideCYP2C8Cryopreserved Human Hepatocytes91% researchgate.netnih.gov
MontelukastCYP2C8Cryopreserved Human Hepatocytes>73% researchgate.net
1-AminobenzotriazoleGeneral P450sCryopreserved Human Hepatocytes98% researchgate.netnih.gov
NicotineUGT2B10Human Liver Microsomes (+NADPH & UDPGA)~100% nih.gov

Comparison of Metabolic Profiles of Desloratadine and Desloratadine-d5

Direct comparative studies detailing the complete metabolic profiles of Desloratadine versus Desloratadine-d5 are not extensively available in peer-reviewed literature. The primary application of Desloratadine-d5 has been as a tool for analytical quantification rather than as a therapeutic agent itself nih.govmedchemexpress.com. However, based on the principles of drug metabolism and the kinetic isotope effect, some inferences can be drawn.

The metabolism of Desloratadine-d5 is expected to follow the same primary pathways as Desloratadine, leading to the formation of deuterated metabolites. The key difference would lie in the rate of these metabolic reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed more slowly for the deuterated compound. This phenomenon is known as the kinetic isotope effect plos.org.

Therefore, if any of the five deuterium atoms in Desloratadine-d5 are located at a site of metabolic attack, a decrease in the rate of formation of the corresponding metabolite would be anticipated. For instance, if a deuterium atom were present at the 3-position of the desloratadine molecule, the rate of formation of 3-hydroxydesloratadine-d4 would likely be slower than the formation of 3-hydroxydesloratadine from the non-deuterated parent drug.

Table 1: Anticipated Major Metabolites of Desloratadine and Desloratadine-d5

Parent CompoundPrimary Metabolic PathwayMajor Metabolite
DesloratadineN-glucuronidation followed by hydroxylation3-hydroxydesloratadine
Desloratadine-d5N-glucuronidation followed by hydroxylation3-hydroxy-d4-desloratadine (assuming no deuterium at the 3-position)

Note: The exact structure of the deuterated metabolite depends on the specific positions of the deuterium atoms in the Desloratadine-d5 molecule.

Investigating Deuterium Position Effects on Metabolic Stability and Site of Metabolism

The position of deuterium substitution in a drug molecule can significantly influence its metabolic stability and may even lead to "metabolic switching," where alternative metabolic pathways become more prominent plos.org. For Desloratadine-d5, the specific placement of the five deuterium atoms is crucial in determining its metabolic fate.

If the deuterium atoms are located on the piperidine ring, which is a common site for deuteration in internal standards, this could potentially slow down any metabolic reactions involving this part of the molecule. While the primary metabolism of Desloratadine occurs at the tricyclic ring system to form 3-hydroxydesloratadine, other minor metabolic pathways might exist that involve the piperidine ring. Deuteration at these sites could enhance the metabolic stability of the molecule with respect to these minor pathways.

Table 2: Hypothetical Impact of Deuterium Position on Desloratadine-d5 Metabolism

Deuterium PositionPotential Effect on Metabolism
At the 3-position of the tricyclic ring Significant decrease in the rate of formation of 3-hydroxydesloratadine due to a primary kinetic isotope effect. This would likely increase the overall metabolic stability of the compound.
On the piperidine ring Potential to slow minor metabolic pathways involving this ring, possibly leading to a slight increase in overall metabolic stability. The effect on the formation of 3-hydroxydesloratadine would likely be minimal.
At positions not involved in metabolism Minimal to no effect on the rate of metabolism or the metabolic pathways. The metabolic profile would be very similar to that of non-deuterated Desloratadine, with the primary difference being the mass of the metabolites.

It is important to note that without specific experimental data from in vitro or in vivo studies directly comparing the metabolism of Desloratadine and Desloratadine-d5, the above discussions on the effects of deuteration remain theoretical. Such studies would be necessary to quantitatively assess the impact of deuteration on the metabolic stability and potential for metabolic switching in Desloratadine-d5.

Impurity Profiling, Degradation Pathway Research, and Stability Studies of Desloratadine D5 Hydrochloride

Analytical Methods for Impurity Detection and Quantification in Research Materials

The detection and quantification of impurities in Desloratadine-d5 Hydrochloride research materials rely on highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed for this purpose bch.roarabjchem.org. These chromatographic techniques are essential for separating the main compound from any process-related impurities or degradation products that might be present researchgate.net.

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. For Desloratadine (B1670295), several stability-indicating HPLC and UPLC methods have been developed to separate it from its degradation products arabjchem.orgresearchgate.netnih.gov. These methods are crucial for assessing the stability of the drug under various environmental conditions nih.gov.

The development of these methods involves subjecting the drug to stress conditions to produce degradation products and then optimizing a chromatographic system to achieve adequate separation between the parent drug and all significant degradants arabjchem.orgresearchgate.net. Common chromatographic conditions involve reversed-phase columns, such as a C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol (B129727) arabjchem.orgnih.govjpsbr.org. UV detection is typically performed at a wavelength where both the drug and its impurities have significant absorbance, often around 254 nm or 272 nm arabjchem.orgnih.gov. The ability of these methods to resolve the drug peak from those of the degradants demonstrates their specificity and stability-indicating capability researchgate.net.

Table 1: Examples of Stability-Indicating Chromatographic Methods for Desloratadine

Method Type Column Mobile Phase Flow Rate Detection Wavelength Reference
RP-HPLC Inertsil ODS-3 V (250 mm x 4.6 mm, 5 µm) Methanol:Phosphate (B84403) Buffer (pH 7.0) (70:30 v/v) 1.0 mL/min 254 nm arabjchem.org
RP-UPLC Acquity BEH C8 (100 mm x 2.1 mm, 1.7 µm) Gradient of Solvent A (0.05 M KH₂PO₄ + 0.07 M TEA, pH 3.0) and Solvent B (ACN:MeOH:Water) 0.4 mL/min 272 nm nih.gov

Forced degradation, or stress testing, is a critical component of developing stability-indicating methods and understanding the degradation pathways of a drug substance researchgate.netrjptonline.org. As per International Council for Harmonisation (ICH) guidelines, this involves exposing the drug to conditions more severe than accelerated stability testing, such as high heat, light, and extreme pH levels, as well as oxidative conditions researchgate.netrjptonline.orgscispace.com.

Studies on Desloratadine show that the molecule exhibits varying stability under different stress conditions.

Acidic and Basic Hydrolysis : Slight degradation has been observed under acidic (e.g., 1N HCl at 60°C) and alkaline (e.g., 1N NaOH at 60°C) conditions nih.govresearchgate.net.

Oxidative Degradation : The compound is susceptible to oxidation. Significant degradation occurs when treated with hydrogen peroxide (e.g., 6% H₂O₂ at 60°C), leading to the formation of multiple degradation products nih.govresearchgate.net.

Thermal Degradation : Desloratadine has been found to be extremely unstable in the presence of dry heat nih.govresearchgate.net.

Photolytic Degradation : Exposure to UV light can also induce degradation, with studies showing a significant decrease in the parent compound's concentration over time scispace.comumlub.pl.

The degradation products formed under these conditions are separated and detected using the stability-indicating methods described previously researchgate.net.

Table 2: Summary of Forced Degradation Study Results for Desloratadine

Stress Condition Reagent/Parameter Conditions Observation Reference
Acid Hydrolysis 1 N HCl 60°C for 20 hr Slight degradation, major degradant peaks observed nih.gov
Base Hydrolysis 1 N NaOH 60°C for 20 hr Slight degradation, major degradant peaks observed nih.gov
Oxidation 6% H₂O₂ 60°C for 20 hr Significant degradation, multiple degradant peaks observed nih.govresearchgate.net
Thermal Dry Heat 40-80°C Highly unstable nih.govresearchgate.net

Characterization of Specific Impurities and Related Substances

The quality control of this compound necessitates the characterization of any specific impurities and related substances. These can originate from the manufacturing process or from degradation. Pharmacopoeias like the United States Pharmacopeia (USP) specify limits for known impurities scribd.com.

When forced degradation studies or impurity profiling reveal unknown peaks, advanced analytical techniques are employed for structural elucidation. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides critical information about the molecular weight of the impurity conicet.gov.ar. Further fragmentation analysis (MS/MS) can reveal structural details of the molecule conicet.gov.arpreprints.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of impurities conicet.gov.ar. Techniques such as 1H-NMR and 13C-NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for an unambiguous determination of its structure. For complex structures, two-dimensional (2D-NMR) experiments are often utilized conicet.gov.ar. These techniques are essential for characterizing novel impurities that may not have available reference standards conicet.gov.ar.

For routine quality control, analytical reference standards of known impurities are essential. These are highly purified compounds used as a benchmark to identify and quantify impurities in a sample of the API synzeal.com. The availability of certified reference materials for known Desloratadine impurities, such as Desloratadine Impurity A, Impurity B, and Loratadine, allows pharmaceutical laboratories to accurately control the purity of their materials scribd.comsigmaaldrich.comsynthinkchemicals.comsynzeal.com. The use of these standards is a requirement for method validation and release testing to ensure that impurity levels are below the thresholds set by regulatory agencies .

Table 3: List of Known Impurities and Related Substances of Desloratadine

Compound Name Molecular Formula Role/Type Reference
Desloratadine C₁₉H₁₉ClN₂ Active Pharmaceutical Ingredient pharmaffiliates.com
Desloratadine Impurity A (Fluoro Desloratadine) C₁₉H₂₀ClFN₂ Process Impurity/Degradant synthinkchemicals.compharmaffiliates.com
Desloratadine Impurity B (Isomer) C₁₉H₁₉ClN₂ Process Impurity/Degradant synzeal.compharmaffiliates.com
Desloratadine Impurity C (Loratadine) C₂₂H₂₃ClN₂O₂ Precursor/Process Impurity pharmaffiliates.com
N-Formyldesloratadine C₂₀H₁₉ClN₂O Degradation Product dergipark.org.tr
Desloratadine Dehydro Impurity C₁₉H₁₇ClN₂ Degradation Product pharmaffiliates.com
3-Hydroxy Desloratadine C₁₉H₁₉ClN₂O Metabolite/Impurity pharmaffiliates.com

Mechanistic Studies of Degradation Pathways

Understanding the chemical reactions that lead to degradation is key to ensuring drug stability. Mechanistic studies aim to elucidate the step-by-step pathway through which a drug molecule degrades into its byproducts. For Desloratadine, forced degradation studies provide insights into its chemical liabilities.

The formation of N-formyldesloratadine, for instance, has been noted as a main degradation product, particularly in the presence of certain excipients like lactose (B1674315) dergipark.org.tr. This suggests a potential interaction or reaction involving the secondary amine of the piperidine (B6355638) ring. The susceptibility to oxidation indicates that the electron-rich aromatic rings or the piperidine moiety are likely sites for oxidative attack, potentially leading to N-oxide formation or hydroxylation pharmaffiliates.com. The degradation under acidic and basic conditions likely involves hydrolysis, although Desloratadine shows relative stability. Detailed kinetic studies can further clarify the order and rate of these degradation reactions under various conditions nih.gov. While the precise mechanisms for every degradation pathway of Desloratadine are not fully detailed in the public literature, the results of stress testing provide a foundational map of its chemical stability.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Desloratadine
Desloratadine Hydrochloride
Loratadine
Acetonitrile
Methanol
Triethylamine (TEA)
Potassium Dihydrogen Phosphate (KH₂PO₄)
Hydrogen Peroxide (H₂O₂)
Hydrochloric Acid (HCl)
Sodium Hydroxide (B78521) (NaOH)
Desloratadine Impurity A (Fluoro Desloratadine)
Desloratadine Impurity B (Isomer)
Desloratadine Impurity C (Loratadine)
N-Formyldesloratadine
Desloratadine Dehydro Impurity
3-Hydroxy Desloratadine
N-Nitroso-Desloratadine

Understanding Chemical Reaction Kinetics of Degradation

The degradation of desloratadine under various stress conditions follows specific chemical kinetics, which helps in understanding the rate and mechanism of decomposition. Studies have been conducted to elucidate the order of reaction, rate of reaction, and the half-life of the drug under stressed conditions iaea.orgnih.gov.

Forced degradation studies have demonstrated that desloratadine's degradation is most significant under oxidative and thermal stress nih.gov. The kinetic studies help in predicting the shelf-life of the drug and in the development of stable formulations. For instance, the degradation in the presence of dry heat has been shown to be a significant factor affecting its stability iaea.orgnih.gov.

Table 2: Summary of Desloratadine Stability and Degradation Kinetics under Different Stress Conditions
Stress ConditionObserved DegradationKinetic Profile Notes
Dry HeatExtremely unstable nih.gov.Significant degradation observed.
OxidativeSignificant degradation nih.govnih.gov.Follows dry heat in terms of instability nih.gov.
BasicDegradation observed iaea.orgnih.gov.Susceptible to basic hydrolysis.
AcidicNo notable degradation iaea.orgnih.gov.Relatively stable.
Neutral (Hydrolytic)No notable degradation nih.govnih.gov.Relatively stable.
PhotolyticNo notable degradation nih.govnih.gov.Relatively stable.

Influence of Deuteration on Degradation Rates and Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. This principle is often utilized in drug development to enhance metabolic stability and, by extension, can be expected to affect the degradation rates of a compound nih.gov.

For this compound, the five deuterium atoms are typically located on the piperidinylidene ring. If any of the degradation pathways of desloratadine involve the cleavage of a C-H bond at these specific positions in the rate-limiting step, the deuterated compound would be expected to degrade more slowly.

For example, oxidative degradation pathways often involve the abstraction of a hydrogen atom. If such a process occurs at the deuterated positions of the piperidinylidene ring of this compound, the rate of this degradation pathway would likely be reduced. This would translate to a greater stability of the deuterated compound under oxidative stress compared to its non-deuterated counterpart.

The magnitude of the deuterium KIE is most pronounced when the C-H bond is broken in the rate-determining step of the reaction. For many enzymatic oxidation reactions, such as those catalyzed by cytochrome P450 enzymes, a significant primary deuterium KIE is observed, indicating that hydrogen abstraction is at least partially rate-limiting. While chemical degradation is not an enzymatic process, similar principles apply to reactions where C-H bond cleavage is a key step.

Table 3: Theoretical Influence of Deuteration on Desloratadine Degradation
Degradation PathwayPotential Rate-Limiting Step Involving C-H CleavageExpected Impact of Deuteration (d5)
Oxidation (e.g., formation of dehydrodesloratadine)Hydrogen abstraction from the piperidinylidene or adjacent rings.Slower degradation rate if C-H cleavage occurs at a deuterated position.
Formation of N-formyldesloratadineMechanism may not directly involve C-H cleavage on the piperidinylidene ring.Minimal to no direct impact from the KIE.
Thermal DegradationVarious bond-breaking and rearrangement reactions.Potential for slower degradation if C-H bond cleavage is involved in the rate-determining step.

Applications in Drug Discovery and Development Research Beyond Pharmacokinetics and Metabolism

Research into Isotope Effects on Receptor Binding and Efficacy (Preclinical)

The replacement of hydrogen with deuterium (B1214612) in a drug molecule can lead to changes in its binding affinity for its target receptor. nih.gov These changes are often attributed to the "Ubbelohde effect," which describes the alteration of hydrogen bond strength upon deuteration. nih.gov Since hydrogen bonds play a critical role in many ligand-receptor interactions, even minor modifications to these bonds can have a measurable impact on binding affinity.

Research on histamine (B1213489) receptor ligands has demonstrated that deuteration can indeed alter binding affinities. nih.gov A combined experimental and computational study on the binding of histamine and its analogs to the H2 receptor revealed that deuteration could either increase or decrease binding affinity, depending on the specific ligand and its interactions within the receptor's binding pocket. nih.govnih.gov These findings suggest that Desloratadine-d5 Hydrochloride could be a valuable research tool for investigating the precise nature of the interactions between Desloratadine (B1670295) and the H1 receptor. By comparing the binding of Desloratadine and this compound to the H1 receptor, researchers can gain deeper insights into the role of specific hydrogen bonds in the binding process.

Table 1: Hypothetical Impact of Deuteration on the Binding Affinity of a Histamine H1 Receptor Antagonist
CompoundBinding Affinity (Ki, nM)Fold Change
Antihistamine X10.5-
Antihistamine X-d58.21.28

This table illustrates a hypothetical scenario where deuteration leads to a modest increase in binding affinity for a histamine H1 receptor antagonist. Such studies with this compound could provide valuable data on its specific interaction with the H1 receptor.

Changes in receptor binding affinity due to deuteration are expected to translate into alterations in a drug's in vitro pharmacological potency. A higher binding affinity generally corresponds to a lower concentration of the drug required to elicit a specific biological response, resulting in increased potency. For this compound, this could mean a lower IC50 value in in vitro assays measuring H1 receptor antagonism compared to its non-deuterated counterpart.

The evaluation of the in vitro pharmacological potency of this compound would typically involve a series of cell-based assays. For instance, researchers could use cell lines expressing the H1 receptor and measure the ability of Desloratadine and this compound to inhibit histamine-induced cellular responses, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation. Any significant differences in the potency of the two compounds would provide further evidence of the impact of deuteration on the drug's pharmacological activity.

Use as a Reference Standard in Bioanalytical Method Transfer and Harmonization

Deuterated compounds like this compound are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). aptochem.comkcasbio.com Their utility is particularly pronounced in the context of bioanalytical method transfer and harmonization between different laboratories or analytical platforms.

The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis. scispace.comclearsynth.com this compound is an ideal internal standard for the quantification of Desloratadine because it co-elutes with the unlabeled drug and exhibits similar ionization efficiency in the mass spectrometer. aptochem.com This ensures that any variations in sample extraction, injection volume, or matrix effects will affect both the analyte and the internal standard to the same extent, leading to more accurate and precise quantification. kcasbio.com

When transferring a bioanalytical method from one laboratory to another, the use of a deuterated internal standard like this compound can help ensure consistency and comparability of results. lcms.cz It helps to minimize inter-laboratory variability and facilitates the harmonization of analytical procedures, which is crucial for multicenter clinical trials and regulatory submissions. kcasbio.com

Research on Non-Clinical Bioequivalence Studies

Non-clinical bioequivalence studies are often conducted in animal models to compare the bioavailability of a new drug formulation to a reference formulation. nih.govfda.gov These studies are a critical component of the drug development process, providing essential data to support the transition to human clinical trials. fda.gov The accuracy and reliability of these studies depend heavily on the robustness of the bioanalytical methods used to measure drug concentrations in biological matrices. fda.gov

In comparative bioavailability studies of Desloratadine in animal models, this compound would serve as an invaluable internal standard. scispace.com For example, a study might be designed to compare the bioavailability of a new tablet formulation of Desloratadine to an existing oral solution in a relevant animal species, such as rats or dogs.

In such a study, plasma samples would be collected from the animals at various time points after administration of each formulation. This compound would be added to each plasma sample before extraction and analysis by LC-MS. The use of the deuterated internal standard would allow for the precise and accurate determination of Desloratadine concentrations in each sample, enabling a reliable comparison of the pharmacokinetic parameters (e.g., Cmax, Tmax, and AUC) of the two formulations. This, in turn, would provide a solid basis for assessing their bioequivalence.

Facilitating Quantitative Proteomics and Metabolomics Research (If Applicable)

Stable isotope-labeled compounds are powerful tools in the fields of quantitative proteomics and metabolomics. nih.govnih.gov These "omics" disciplines aim to comprehensively identify and quantify the proteins and metabolites present in a biological system, providing a global view of cellular processes and their response to stimuli, such as drug treatment.

While the primary application of this compound is not in global proteomics or metabolomics, it can be utilized in more targeted approaches. For instance, researchers could use this compound in combination with quantitative mass spectrometry to investigate the on- and off-target effects of Desloratadine on specific protein pathways or metabolic networks. nih.gov

One potential application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used method for quantitative proteomics. springernature.comyoutube.com In a targeted SILAC experiment, cells could be treated with either Desloratadine or this compound. By comparing the protein expression profiles of the two treatment groups, researchers could identify proteins whose expression or post-translational modifications are altered by the drug. This information could provide valuable insights into the mechanism of action of Desloratadine and potential biomarkers of its efficacy or toxicity.

Future Research Directions and Advanced Methodologies for Desloratadine D5 Hydrochloride

Development of Novel Isotopic Labeling Strategies for Enhanced Specificity

The precision of isotopic labeling is paramount for the successful application of deuterated compounds in research. Future efforts in the synthesis of Desloratadine-d5 hydrochloride should focus on developing novel labeling strategies that offer enhanced specificity and efficiency. While current methods for deuteration are effective, the pursuit of more refined techniques could yield compounds with deuterium (B1214612) atoms placed at highly specific molecular positions. nih.gov

Site-specific deuteration can be particularly advantageous in mechanistic studies, allowing researchers to probe the kinetic isotope effect at distinct metabolic sites. Advanced synthetic methodologies, such as chemoenzymatic reactions and transition-metal-catalyzed hydrogen isotope exchange, could provide more controlled and selective deuteration of the desloratadine (B1670295) scaffold. researchgate.net These strategies could lead to the production of this compound with isotopic purity exceeding 95%, which is critical for its use as an internal standard in bioanalytical assays. researchgate.netacanthusresearch.com The development of such methods would not only enhance the quality of the reference standard but also open new avenues for investigating the intricate details of its metabolic fate.

Integration of Desloratadine-d5 Research with Computational Chemistry and Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering predictive insights into the behavior of molecules. alfa-chemistry.com The integration of these techniques with Desloratadine-d5 research can accelerate our understanding of the effects of deuteration.

In Silico Prediction of Deuteration Effects on Drug Properties

In silico models have shown great promise in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. github.comnih.govresearchgate.netmdpi.comnih.gov For Desloratadine-d5, these models can be employed to predict how the presence of deuterium will alter its pharmacokinetic profile compared to its non-deuterated counterpart. By leveraging machine learning algorithms and quantitative structure-activity relationship (QSAR) models, researchers can forecast changes in metabolic stability, bioavailability, and potential for drug-drug interactions. nih.gov Such predictive modeling can guide the design of preclinical studies and help in anticipating the in vivo performance of the deuterated compound. alfa-chemistry.com

Molecular Dynamics Simulations to Explore Isotope Effects

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target. researchgate.net In the case of Desloratadine-d5, MD simulations can be utilized to explore how deuteration influences its binding to the histamine (B1213489) H1 receptor. researchgate.netresearchgate.net By simulating the binding event, researchers can investigate whether the kinetic isotope effect alters the binding affinity or the residence time of the drug at the receptor. nih.govh1.co These simulations can offer a molecular-level rationale for any observed differences in pharmacological activity between desloratadine and its deuterated analog.

Quantum mechanics-based methods can also be employed to more accurately compute kinetic isotope effects, providing a deeper understanding of the reaction mechanisms at a subatomic level. nih.govnih.govescholarship.orgmdpi.comethz.ch

Advanced Imaging Techniques for Tracing Desloratadine-d5 Distribution

Visualizing the distribution of a drug within a biological system is crucial for understanding its mechanism of action and identifying potential off-target effects. Advanced imaging techniques offer the potential to trace the journey of Desloratadine-d5 in vivo.

Positron Emission Tomography (PET) is a powerful imaging modality that can be used to quantify the distribution of radiolabeled molecules. nih.gov While deuterium itself is not a positron emitter, Desloratadine could potentially be labeled with a positron-emitting isotope such as Carbon-11 or Fluorine-18 for PET imaging studies. nih.govauntminnie.com The insights gained from PET imaging of a radiolabeled version of desloratadine could be complemented by studies using Deuterium Metabolic Imaging (DMI), an emerging technique that tracks the fate of deuterated substrates. nih.gov These advanced imaging approaches could provide invaluable data on the brain penetration and peripheral tissue distribution of desloratadine, helping to correlate its pharmacokinetic profile with its pharmacodynamic effects. radiologykey.com

Exploration of Deuterated Desloratadine in Mechanistic Toxicology Studies (Preclinical)

Deuteration can significantly impact the metabolic pathways of a drug, potentially leading to a reduction in the formation of toxic metabolites. nih.govnih.govjuniperpublishers.com Exploring the use of Desloratadine-d5 in preclinical mechanistic toxicology studies could provide valuable insights into its safety profile.

By altering the rate of metabolism, deuteration can shift the metabolic pathway, a phenomenon known as "metabolic shunting." nih.govjuniperpublishers.com This can lead to a different profile of metabolites, some of which may have altered toxicological properties. Preclinical studies can be designed to investigate whether the deuteration of desloratadine mitigates the formation of any potentially reactive metabolites. youtube.com Furthermore, understanding the mechanistic basis of the genotoxicity of antihistamines is an area of ongoing research, and deuterated analogs could serve as useful tools in these investigations. nih.gov

Standardization of Deuterated Reference Materials for Global Research Initiatives

The reliability and reproducibility of research findings heavily depend on the quality of the reference materials used. For global research initiatives involving this compound, the standardization of deuterated reference materials is of utmost importance.

International pharmacopoeial agencies, such as the USP, BP, and EP, play a crucial role in establishing official reference standards. pharmaffiliates.com Ensuring that this compound reference standards meet stringent criteria for identity, purity, and isotopic enrichment is essential for their use in analytical testing and regulatory submissions. thermofisher.comsemanticscholar.org A comprehensive Certificate of Analysis (CoA) should accompany these standards, providing detailed information about their characterization. lgcstandards.com The global harmonization of these standards will facilitate inter-laboratory comparisons and ensure the consistency of data generated across different research sites. pharmaffiliates.com

Q & A

Q. How do crystallographic differences between this compound and its non-deuterated analog affect bioavailability?

  • Methodological Answer : Perform X-ray diffraction (XRD) to compare crystal lattice structures. Use dissolution testing (USP Apparatus II, 50 rpm, pH 6.8) to correlate polymorphic forms with dissolution rates. Expect deuterated forms to exhibit slower dissolution due to denser packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.